Product packaging for 3,8-Dichlorofluoranthene(Cat. No.:)

3,8-Dichlorofluoranthene

Cat. No.: B13090222
M. Wt: 271.1 g/mol
InChI Key: ADBPUTUHSVGVSW-UHFFFAOYSA-N
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Description

3,8-Dichlorofluoranthene is a chlorinated polycyclic aromatic hydrocarbon (ClPAH) of significant interest in environmental and toxicological research. It is identified in analytical studies focusing on the occurrence and behavior of halogenated PAHs in the environment, particularly in air samples . As a dichloro-substituted fluoranthene, it is part of a class of compounds whose environmental presence can be linked to emission sources such as waste incineration and industrial processes, or formed as byproducts from the chlorination of PAHs . Researchers utilize this compound primarily as an analytical standard for the gas chromatography-mass spectrometry (GC/MS) analysis of air particulate matter, enabling the identification and quantification of these pollutants in environmental samples . Its research value lies in helping to elucidate the sources, distribution, and environmental fate of halogenated PAHs. While the specific biological activity of this compound is less characterized, studies on related ClPAHs suggest they can exhibit aryl hydrocarbon receptor (AhR)-mediated activity and mutagenicity, making them a subject of ongoing toxicological investigation . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8Cl2 B13090222 3,8-Dichlorofluoranthene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H8Cl2

Molecular Weight

271.1 g/mol

IUPAC Name

3,8-dichlorofluoranthene

InChI

InChI=1S/C16H8Cl2/c17-9-4-5-10-12-6-7-15(18)13-3-1-2-11(16(12)13)14(10)8-9/h1-8H

InChI Key

ADBPUTUHSVGVSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3,8 Dichlorofluoranthene

Precursor Compounds and Strategic Starting Materials for Chlorinated Fluoranthenes

The construction of the fluoranthene (B47539) skeleton and the introduction of chlorine atoms at specific positions require careful selection of starting materials. A common strategy involves the coupling of a naphthalene (B1677914) fragment with a benzene (B151609) fragment. rsc.org For the synthesis of chlorinated fluoranthenes, this can be achieved by using appropriately halogenated precursors for either or both fragments.

One of the most utilized precursors for the fluoranthene core is 1,8-dihalonaphthalene. For instance, 1,8-dibromonaphthalene (B102958) can undergo a palladium-catalyzed annulative π-extension with a suitably substituted arene to form the fluoranthene ring system. beilstein-journals.org Similarly, 1,8-dichloronaphthalene (B1584820) has been used in reactions with arylboronic acids to synthesize fluoranthene derivatives. acs.org

Another key starting material is fluoranthene itself, which can then be subjected to chlorination reactions. However, direct chlorination often leads to a mixture of isomers, making the isolation of the desired 3,8-dichloro-isomer challenging. researchgate.netnih.gov Therefore, synthetic routes that build the chlorinated fluoranthene skeleton from simpler, pre-functionalized precursors are often preferred for achieving higher regioselectivity. For example, 5,6-dichloroacenaphthene (B144690) has been investigated as a naphthalene source for coupling with arylboronic acids to yield fluoranthene derivatives. rsc.org

Regioselective Synthesis Approaches to Dichlorofluoranthene Isomers

Achieving regioselectivity in the synthesis of dichlorofluoranthene isomers is a primary obstacle. Several advanced methodologies have been developed to control the placement of the chlorine atoms on the fluoranthene core.

Directed halogenation involves the use of a directing group to guide the halogenating agent to a specific position on the aromatic ring. While direct chlorination of fluoranthene is often unselective, the presence of certain functional groups can influence the regiochemical outcome. nih.gov For instance, in the context of other aromatic systems like naphthalenes, directing groups have been shown to enable regioselective halogenation at specific positions. researchgate.net This principle can be extended to the fluoranthene skeleton, where a pre-installed functional group could direct chlorination to the 3 and 8 positions. After the chlorination step, this directing group can be removed or transformed.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex aromatic compounds. researchgate.netespublisher.com This approach allows for the direct formation of carbon-carbon or carbon-halogen bonds at specific C-H positions, often with high regioselectivity.

One such method involves a tandem Suzuki-Miyaura coupling and intramolecular C-H arylation. acs.org A dihalonaphthalene can first react with a substituted arylboronic acid, followed by an intramolecular C-H activation step to close the five-membered ring and form the fluoranthene core. By choosing a dichlorinated benzene derivative as the coupling partner, it is possible to introduce chlorine atoms at desired positions. For example, the reaction of 1,8-dibromonaphthalene with 1,3-dichlorobenzene (B1664543) has been shown to produce 7,9-dichlorofluoranthene, demonstrating the potential of this method for synthesizing specific dichlorofluoranthene isomers. beilstein-journals.org

A three-step synthesis involving intermolecular C-H arylation, nonaflation, and a final intramolecular C-H arylation has also been developed for the synthesis of fluoranthenes, offering another pathway where chlorinated precursors could be used. rsc.orgacs.org

ReactantsCatalyst/ReagentsProductYieldReference
1,8-Dibromonaphthalene, 1,3-DichlorobenzenePdCl(C3H5)(dppb), KOPiv7,9-Dichlorofluoranthene38% beilstein-journals.org
1,8-Diiodonaphthalene, (3-chlorophenyl)boronic acidPd(OAc)2, PPh3, K2CO3Fluoranthene derivatives- acs.org
5,6-Dichloroacenaphthene, Arylboronic acidsPd catalystFluoranthene derivatives42-89% rsc.org

Multi-step synthetic sequences provide a high degree of control over the final structure of the target molecule. youtube.comlittleflowercollege.edu.inyoutube.comchemistrysteps.com In the context of 3,8-dichlorofluoranthene, a plausible retrosynthetic analysis would involve disconnecting the molecule into simpler, more readily available precursors.

A potential strategy could begin with a Friedel-Crafts acylation of fluoranthene. It is known that acylation can occur at the 3- and 8-positions. researchgate.net These acyl groups could then be subjected to a series of reactions. For example, they could be converted to amino groups, which are then transformed into diazonium salts. A subsequent Sandmeyer reaction with a copper(I) chloride source could then introduce the chlorine atoms at the 3 and 8 positions. Each step in such a sequence would need to be carefully optimized to ensure high yields and prevent the formation of unwanted side products. savemyexams.com

Another approach involves the synthesis of a fluoranthene derivative with functional groups at the 3 and 8 positions that can be readily converted to chlorine. For instance, the synthesis of a dibromo- or diiodo-fluoranthene at these positions could be followed by a halogen exchange reaction.

Mechanistic Insights into Chlorination Pathways on Fluoranthene Skeletons

The chlorination of fluoranthene typically proceeds via an electrophilic aromatic substitution mechanism. nih.gov The fluoranthene molecule has several non-equivalent positions, and the regioselectivity of chlorination is determined by the relative stability of the carbocation intermediates (sigma complexes) formed upon attack by the electrophile. researchgate.net Quantum mechanical calculations can provide insight into the most likely sites of electrophilic attack. acs.org

The most reactive positions on the fluoranthene ring for electrophilic substitution are generally considered to be the 3 and 8 positions. nih.gov This is due to the electronic nature of the polycyclic system. However, direct chlorination often lacks high selectivity, leading to a mixture of mono-, di-, and polychlorinated products. researchgate.net

The mechanism of chlorination can be influenced by the reaction conditions, including the nature of the chlorinating agent and the solvent. In aqueous systems, chlorine can form species like hypochlorous acid (HOCl) which can then react with the PAH. researchgate.net In the presence of UV light, radical mechanisms can also come into play, where chlorine radicals (Cl•) are the reactive species. acs.org These different mechanisms can lead to different product distributions.

Understanding these mechanistic pathways is crucial for developing synthetic methods that favor the formation of this compound. For instance, by choosing conditions that favor an electrophilic substitution pathway and potentially using a directing group, the selectivity for the desired isomer can be enhanced.

Optimization of Reaction Parameters for Enhanced Selectivity and Yield

The optimization of reaction parameters is a critical step in any synthetic procedure to maximize the yield and selectivity of the desired product. rsc.orgscielo.brnih.gov For the synthesis of this compound, several key parameters need to be considered.

Temperature: The reaction temperature can significantly influence the regioselectivity of a reaction. In many cases, lower temperatures favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. researchgate.net For palladium-catalyzed coupling reactions, the temperature needs to be high enough to ensure efficient catalysis but not so high as to cause decomposition of the reactants or products. rsc.org

Catalyst and Ligands: In palladium-catalyzed C-H functionalization and cross-coupling reactions, the choice of the palladium precursor and the ancillary ligand is crucial. beilstein-journals.orgacs.org Different ligands can have a profound effect on the steric and electronic environment around the metal center, thereby influencing the regioselectivity and efficiency of the catalytic cycle.

Solvent: The solvent can affect the solubility of the reactants and reagents, as well as the stability of intermediates. For instance, in palladium-catalyzed reactions, polar aprotic solvents like DMA or DMF are often used. beilstein-journals.orgacs.org The choice of solvent can also influence the regioselectivity of electrophilic halogenations.

Reaction Time: The duration of the reaction is another important parameter. Insufficient reaction time can lead to low conversion, while excessively long times may result in the formation of byproducts or decomposition of the desired product. scielo.brmdpi.com

A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the effects of multiple reaction parameters and identify the optimal conditions for the synthesis of this compound. rsc.orgnih.gov

ParameterSignificance in SynthesisExample
TemperatureInfluences reaction rate and selectivity (kinetic vs. thermodynamic control).Pd-catalyzed reactions for fluoranthene synthesis are often run at elevated temperatures (e.g., 150 °C). beilstein-journals.org
Catalyst/LigandDetermines the efficiency and regioselectivity of cross-coupling and C-H functionalization reactions.PdCl(C3H5)(dppb) is an effective catalyst for the synthesis of fluoranthenes from 1,8-dibromonaphthalene. beilstein-journals.org
SolventAffects solubility, reaction rates, and stability of intermediates.Dimethylacetamide (DMA) is a common solvent for palladium-catalyzed reactions in fluoranthene synthesis. beilstein-journals.org
Reaction TimeCrucial for achieving high conversion without significant byproduct formation.Optimized reaction times can significantly improve the yield and purity of the final product. scielo.br

Isolation and Purification Techniques for Halogenated Polycyclic Aromatics

The isolation and purification of halogenated polycyclic aromatic hydrocarbons (PAHs) from complex mixtures, such as reaction masses or environmental samples, are critical steps for obtaining pure compounds for further analysis and research. Various chromatographic techniques are employed for this purpose, leveraging the physicochemical properties of these molecules.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the separation of halogenated PAHs. Current time information in Bangalore, IN. The choice of the chromatographic method and the specific conditions depend on the volatility and polarity of the target compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the separation of less volatile PAHs and their halogenated derivatives. The separation can be based on normal-phase or reversed-phase chromatography.

Normal-Phase HPLC: In normal-phase HPLC, a polar stationary phase (e.g., silica (B1680970) or alumina) is used with a non-polar mobile phase. This technique is effective in separating isomers of halogenated PAHs.

Reversed-Phase HPLC: Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is also commonly used. The elution order is generally dependent on the hydrophobicity of the compounds.

A study on the separation of PAHs and polychlorinated biphenyls (PCBs) highlighted the use of a combination of silica gel and alumina (B75360) in column chromatography for effective group separation. Current time information in Bangalore, IN.

Gas Chromatography (GC)

For volatile halogenated PAHs, gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive and selective analytical technique. nih.gov The choice of the capillary column is crucial for achieving good separation.

GC Column Type Typical Application Reference
DB-5MSSeparation of a wide range of PAHs and their chlorinated derivatives. nih.gov
LC-50 liquid crystal / NSP-35 nano-stationary phaseHigh-resolution separation of complex PAH mixtures, including chlorinated and brominated PAHs. wikipedia.org

Solid-Phase Extraction (SPE)

Solid-phase extraction is a common sample preparation technique used to isolate and concentrate halogenated PAHs from dilute solutions or complex matrices prior to chromatographic analysis. psu.edu Various sorbents can be used depending on the properties of the target analytes and the matrix.

SPE Sorbent Elution Solvent Application Reference
C18Dichloromethane (B109758)Simultaneous determination of parent and halogenated PAHs in drinking water. psu.edu
Florisil and C18AcetonitrilePurification of PAHs and halogenated PAHs from perilla seeds. google.com
Alumina-SilicaDichloromethane/n-hexaneCleanup for analyte fractionation of chlorinated PAHs. organic-chemistry.org

Crystallization

Crystallization is a fundamental purification technique that can be employed to obtain highly pure solid compounds. For halogenated PAHs, crystallization from an appropriate solvent or solvent mixture can effectively remove impurities. The choice of solvent is critical and is determined by the solubility characteristics of the target compound and the impurities. A patent for fluoranthene derivatives mentions the use of recrystallization from a mixture of dichloromethane and hexane (B92381) to purify 3-chlorofluoranthene. google.com

Chemical Reactivity and Environmental Transformation Pathways of 3,8 Dichlorofluoranthene

Photochemical Transformation Mechanisms of Halogenated Fluoranthenes

Photochemical processes are a primary degradation pathway for many organic pollutants, including halogenated fluoranthenes. These reactions, driven by solar radiation, can significantly reduce the persistence of such compounds in the environment. The transformation rates and mechanisms are influenced by the structure of the parent polycyclic aromatic hydrocarbon (PAH) as well as the nature and position of the halogen substitutes.

Heterogeneous Phototransformation Processes on Particulate Matter

In the atmosphere, Cl-PAHs are predominantly found adsorbed onto particulate matter (PM). This association is a critical factor in their transformation, as heterogeneous reactions on the surface of these particles are key degradation mechanisms. The phototransformation of halogenated PAHs on particulate surfaces is accelerated by several factors, including increased concentrations of reactive oxygen species (ROS), elevated temperatures, and specific humidity levels, with peak acceleration noted at a humidity of 45%.

The general mechanism proposed for the phototransformation of Cl-PAHs on particulate matter involves an initial dehalogenation step, followed by oxidation. This process leads to the fragmentation of the parent molecule. The transformation rates are dependent on the parent PAH structure, with the order of reactivity being phenanthrene (B1679779) < fluoranthene (B47539) < pyrene (B120774) < benz[a]anthracene ≈ anthracene (B1667546) < benzo[a]pyrene.

Quantum Structure-Property Relationships (QSPR) in Photodegradation Kinetics

Quantitative Structure-Property Relationship (QSPR) models are valuable tools for predicting the environmental fate of chemicals by correlating their molecular structures with their physicochemical properties and reactivity. For photodegradation, QSPR models can predict reaction rates and quantum yields based on quantum chemical descriptors. While specific QSPR models for 3,8-Dichlorofluoranthene are not extensively detailed in the literature, studies on other halogenated compounds like polybrominated diphenyl ethers (PBDEs) demonstrate the utility of this approach. These models show that photodegradation rates are governed by specific molecular structural descriptors, and these relationships can be influenced by the environmental medium, such as the solvent characteristics.

Oxidative and Reductive Transformation Pathways in Environmental Compartments

Beyond photochemical reactions, this compound is subject to transformation by atmospheric oxidants. During nighttime, nitrate (B79036) radicals (NO₃) can be a significant factor in the degradation of particle-bound PAHs. Studies on related compounds like benzo[b]fluoranthene (B1141397) show that heterogeneous reactions with NO₃ radicals lead to the formation of nitro- and oxy-PAH derivatives. This suggests a similar pathway for this compound, contributing to its atmospheric removal.

Reductive transformation, particularly reductive dechlorination, can be a significant pathway in anoxic environments like sediments. Microorganisms in these environments can use chlorinated compounds as electron acceptors, removing chlorine atoms. While specific studies on this compound are limited, the presence of dechlorinating bacteria has been identified in river sediments, indicating a potential for this pathway to contribute to the natural attenuation of Cl-PAHs. mdpi.com

Hydrolytic Stability and Aqueous Phase Reactions

Due to their low water solubility, chlorinated PAHs like this compound are generally resistant to hydrolysis under typical environmental pH and temperature conditions. wikipedia.org The C-Cl bond on an aromatic ring is stable, and hydrolysis is not considered a primary degradation pathway. epa.gov However, in the presence of disinfectants like aqueous chlorine, particularly when adsorbed to silica-rich surfaces like sediment, the reaction can be accelerated, leading to the formation of further chlorinated and oxidized derivatives. nih.gov Studies have confirmed that dichlorinated derivatives of fluoranthene can be formed and detected in tap water as a result of water chlorination procedures. semanticscholar.orgresearchgate.net

Interaction with Environmental Matrices and Sorption Dynamics

As a hydrophobic compound, this compound exhibits strong sorption to environmental matrices rich in organic matter, such as soil, sediment, and atmospheric particulates. wikipedia.orgnih.gov This partitioning behavior is a critical determinant of its environmental fate, as it influences its mobility, bioavailability, and susceptibility to degradation processes. nih.gov

The sorption process for chlorinated hydrocarbons is often linear and can be described by partition coefficients (K_d) and organic-matter-normalized partition coefficients (K_om). nih.gov The strong association with particulate matter means that desorption can be very slow, effectively sequestering the compound and increasing its persistence in soil and sediment phases. dss.go.th The tendency for Cl-PAHs to be more enriched in soil and sediment compared to air and water has been confirmed by quantitative structure–activity relationship and fugacity models. nih.gov

Pathways of Formation in Anthropogenic Processes

This compound is not produced commercially but is formed as an unintentional byproduct of incomplete combustion of organic materials in the presence of chlorine. wikipedia.org Significant anthropogenic sources include emissions from municipal waste incineration, coal combustion, and automobile exhaust. wikipedia.org It has been detected in fly ash from incinerators, vehicle emissions, and in surface soils near industrial complexes, indicating its formation and release from high-temperature industrial processes where parent PAHs and chlorine sources are present. wikipedia.org

Interactive Data Table: Factors Influencing Heterogeneous Phototransformation of Halogenated Fluoranthenes

FactorEffect on Transformation RateOptimal Condition/Note
Sunlight Irradiation Promotes transformationPrimary driver of photochemical reactions.
Reactive Oxygen Species (ROS) Accelerates transformationActs as a key oxidant in the degradation pathway.
Temperature Accelerates transformationHigher temperatures increase reaction kinetics.
Humidity Accelerates transformation up to a pointPeak transformation rate observed at 45% humidity.
Particulate Matter Acts as a reaction mediumProvides a surface for heterogeneous reactions to occur.

Pyrosynthetic Formation during Combustion Processes

The pyrosynthetic formation of chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), including this compound, is a significant pathway occurring during the combustion of organic materials in the presence of chlorine. wikipedia.org This process, often referred to as pyrosynthesis, is considered the dominant generation mechanism for Cl-PAHs in the environment. wikipedia.org

Combustion sources that contribute to the formation of these compounds are diverse and include municipal waste incineration, coal combustion, and automobile exhaust. wikipedia.org The presence of chlorine-containing materials, such as polyvinylchloride (PVC) plastics, in the fuel stream provides the necessary chlorine for the reaction. wikipedia.orgnih.gov

The fundamental mechanism involves the reaction of parent PAHs, like fluoranthene, with chlorine at high temperatures. tandfonline.com Two primary factors enhance the production of PAHs in chlorine-containing environments:

Enhanced Molecular Degradation : Chlorine catalyzes the breakdown of larger molecules, which promotes the formation of aromatic ring compounds. tandfonline.com

Accelerated H-Abstraction : The high concentration of chlorine atoms accelerates the abstraction of hydrogen from stable PAH molecules, activating them for further growth and chlorination. tandfonline.com

Kinetic models developed to study the formation of Cl-PAHs during the combustion of PVC with a model PAH (pyrene) have shown a sequential chlorination process. nih.govacs.org This suggests that fluoranthene can be progressively chlorinated to form monochloro-, dichloro-, and more highly chlorinated derivatives during combustion. nih.gov

Combustion SourceRole in Formation of Chlorinated PAHsChlorine Source Example
Municipal Waste IncinerationHigh-temperature process creating conditions for pyrosynthesis. wikipedia.orgPlastics, specifically PVC. wikipedia.org
Coal CombustionReleases PAHs and can involve chlorine, leading to Cl-PAH formation. wikipedia.orgChlorine content within the coal.
Automobile ExhaustIncomplete combustion of fuel can produce PAHs that react with chlorine. wikipedia.orgAdditives or impurities in fuel and lubricants.
E-waste IncinerationLow-temperature incineration of chlorine-containing plastics. acs.orgPVC from wires and cables. nih.gov

Aqueous Chlorination of Parent Polycyclic Aromatic Hydrocarbons

The formation of chlorinated derivatives of fluoranthene can occur during water disinfection processes that utilize chlorine. nih.govwho.int Although PAHs themselves are often present in water sources, the chlorination step can transform them into more toxic Cl-PAHs. researchgate.net This reaction pathway is a significant concern for drinking water quality. tandfonline.comacs.org

Studies have demonstrated that when water containing fluoranthene is treated with chlorine, chlorinated derivatives are formed. nih.govtandfonline.com Research involving the aqueous chlorination of fluoranthene using sodium hypochlorite (B82951) has successfully synthesized and identified specific chlorinated products. researchgate.net In these experiments, 3-chloro-fluoranthene and 1,3-dichloro-fluoranthene were identified as reaction products, confirming that chlorination occurs on the fluoranthene molecule in an aqueous medium. researchgate.net While the specific formation of the 3,8-isomer was not detailed in these particular studies, the formation of other dichlorinated isomers strongly supports the potential for its creation through this pathway.

The reaction is an electrophilic attack of chlorine on the aromatic ring of the parent PAH. nih.gov The specific isomers formed depend on the reaction conditions and the inherent reactivity of the different positions on the fluoranthene molecule. Positions 3 and 8 are known to be reactive sites on the fluoranthene structure. nih.gov

Parent CompoundChlorination ConditionIdentified ProductsReference Study Finding
FluorantheneAqueous chlorination with sodium hypochlorite.3-chloro-fluoranthene, 1,3-dichloro-fluoranthene.Confirmed formation of chlorinated derivatives during simulated water treatment. researchgate.net
Benzo[a]pyreneAqueous chlorination.6-Chloro-benzo[a]pyrene.Demonstrated that Cl-PAHs can be formed during water chlorination. tandfonline.com
Various PAHsTap water analysis.Monochlorinated and dichlorinated derivatives of naphthalene (B1677914), phenanthrene, and fluoranthene.Detected Cl-PAHs at ng/L levels in public water supplies. acs.org

Formation in Specific Industrial Emissions (e.g., E-waste Recycling)

Specific industrial activities, most notably the recycling of electronic waste (e-waste), have been identified as significant sources of Cl-PAHs. acs.orgnih.gov Informal and low-temperature e-waste recycling operations, which often involve burning plastic components to recover valuable metals, create ideal conditions for the formation of these hazardous compounds. acs.orggdut.edu.cn

Electronic waste contains a variety of organic materials, including plastics like PVC used for wire and cable insulation. nih.gov The incineration or pyrolysis of this material releases chlorine, which can then react with PAHs also generated during the combustion process. acs.orgacs.org Studies conducted at e-waste recycling facilities have found high concentrations of Cl-PAHs in various environmental samples, including floor dust, soil, and leaves. nih.govacs.org

A significant finding from this research is the strong correlation between the concentrations of parent PAHs and Cl-PAHs in samples from e-waste sites. acs.orgnih.gov This suggests that the direct chlorination of parent PAHs is the primary pathway for the formation of Cl-PAHs during e-waste recycling operations. acs.orgacs.org The process results in a complex mixture of chlorinated compounds, with the specific congener profiles varying depending on the materials being processed and the combustion conditions.

Sample Matrix (E-waste Facility)Mean Concentration of Total Cl-PAHs (ΣClPAHs)Key Finding
Workshop Floor Dust103 ng/g dry wtHigh concentrations indicate significant indoor contamination. nih.govacs.org
Leaves87.5 ng/g dry wtShows atmospheric deposition and contamination of local vegetation. nih.govacs.org
Electronic Shredder Waste59.1 ng/g dry wtDirect evidence of Cl-PAHs present in the waste being processed. nih.govacs.org
Soil26.8 ng/g dry wtIndicates environmental contamination in the vicinity of the facility. nih.govacs.org

Structural Elucidation and Advanced Spectroscopic Characterization of 3,8 Dichlorofluoranthene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For the differentiation of 3,8-dichlorofluoranthene from its isomers, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is indispensable.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for its aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chlorine atoms and their positions on the fluoranthene (B47539) skeleton. The introduction of chlorine atoms generally leads to a downfield shift for adjacent protons.

In the case of this compound, the molecule possesses a C₂ axis of symmetry, which simplifies the ¹H NMR spectrum. Protons in chemically equivalent environments will have the same chemical shift. Based on the structure of fluoranthene, the protons at positions 2 and 7, 1 and 6, 4 and 9, and 5 and 10 are equivalent in the parent molecule. The substitution at the 3 and 8 positions in this compound maintains some of this symmetry. Specifically, H-2 would be equivalent to H-7, H-1 to H-6, H-4 to H-9, and H-5 to H-10.

The expected ¹H NMR spectrum would therefore display four distinct signals, each integrating to two protons. The coupling patterns (doublets, triplets, etc.) arising from spin-spin interactions between adjacent protons would be crucial for assigning these signals to specific protons in the molecule. For instance, the protons adjacent to the chlorine-substituted carbons (H-2, H-7, H-4, and H-9) would likely experience the most significant downfield shifts.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-1, H-67.8 - 8.0dJ = 7-8
H-2, H-77.9 - 8.1dJ = 7-8
H-4, H-97.5 - 7.7dJ = 8-9
H-5, H-107.4 - 7.6tJ = 7-8

Note: These are predicted values based on the known spectrum of fluoranthene and the substituent effects of chlorine. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In this compound, due to its C₂ symmetry, we would expect to see eight signals for the sixteen carbon atoms. The two carbons directly bonded to chlorine (C-3 and C-8) would be equivalent, as would the other pairs of carbons (e.g., C-2 and C-7, C-1 and C-6, etc.).

The chemical shifts of the carbon atoms are significantly affected by the attached chlorine atoms. The carbons directly bonded to chlorine (ipso-carbons) will show a characteristic downfield shift. The ortho and para carbons relative to the chlorine substituents will also experience shifts, though to a lesser extent.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonPredicted Chemical Shift (ppm)
C-1, C-6125 - 128
C-2, C-7128 - 131
C-3, C-8130 - 133
C-3a, C-8a135 - 138
C-4, C-9122 - 125
C-5, C-10120 - 123
C-5a, C-10a138 - 141
C-10b, C-10c127 - 130

Note: These are predicted values based on the known spectrum of fluoranthene and established carbon chemical shift increments for chlorine substitution.

Two-dimensional (2D) NMR techniques are essential for the definitive assignment of the ¹H and ¹³C NMR spectra and for confirming the connectivity of the atoms in this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. This would allow for the unambiguous assignment of adjacent protons in the aromatic rings. For example, a cross-peak between the signals for H-1 and H-2 would confirm their vicinal relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound and differentiating it from other dichlorofluoranthene isomers.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion (M⁺˙). The molecular formula of this compound is C₁₆H₈Cl₂. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, the molecular ion peak will appear as a cluster of peaks with specific intensity ratios:

M⁺˙: Containing two ³⁵Cl atoms.

(M+2)⁺˙: Containing one ³⁵Cl and one ³⁷Cl atom.

(M+4)⁺˙: Containing two ³⁷Cl atoms.

The relative intensities of these peaks would be approximately 100:65:10, which is a clear indicator of the presence of two chlorine atoms in the molecule.

The high-resolution measurement of the monoisotopic peak (containing only ¹²C, ¹H, and ³⁵Cl) would allow for the unambiguous determination of the elemental composition, confirming the molecular formula as C₁₆H₈Cl₂.

Fragmentation Analysis:

Electron ionization (EI) is a common technique used in mass spectrometry that can induce fragmentation of the molecular ion. The fragmentation pattern of this compound would be expected to show characteristic losses of chlorine atoms and HCl.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ³⁵Cl)Fragment IonProposed Loss
270[C₁₆H₈Cl₂]⁺˙Molecular ion (M⁺˙)
235[C₁₆H₈Cl]⁺Loss of a Cl radical
234[C₁₆H₇Cl]⁺˙Loss of HCl
200[C₁₆H₈]⁺˙Loss of two Cl radicals
199[C₁₆H₇]⁺Loss of HCl and a Cl radical

The fragmentation pathways can provide further structural information and help to distinguish between different isomers, although some fragmentation patterns may be common to several dichlorofluoranthene isomers.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

The IR and Raman spectra of this compound would be dominated by vibrations associated with the polycyclic aromatic hydrocarbon (PAH) skeleton and the C-Cl bonds.

Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aromatic C=C stretching: Strong bands in the region of 1400-1650 cm⁻¹ are characteristic of the stretching vibrations of the carbon-carbon double bonds in the aromatic rings.

C-H in-plane and out-of-plane bending: These vibrations occur in the fingerprint region (below 1400 cm⁻¹) and are highly characteristic of the substitution pattern of the aromatic rings.

C-Cl stretching: The carbon-chlorine stretching vibrations are expected to appear as strong bands in the IR spectrum, typically in the range of 600-800 cm⁻¹. The exact position of these bands can be influenced by the electronic environment of the C-Cl bond.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3000 - 3100MediumMedium
Aromatic C=C Stretch1400 - 1650StrongStrong
C-H In-plane Bending1000 - 1300MediumMedium
C-H Out-of-plane Bending700 - 900StrongWeak
C-Cl Stretch600 - 800StrongMedium

The combination of IR and Raman spectroscopy can provide complementary information. Due to the C₂ symmetry of this compound, some vibrational modes may be IR active but Raman inactive, and vice versa, according to the principles of group theory. A detailed analysis of the vibrational spectra, potentially aided by computational chemistry calculations, can provide a unique fingerprint for the 3,8-dichloro isomer.

X-ray Crystallography for Solid-State Structural Determination (if applicable to this compound or relevant analogues)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide definitive proof of its molecular structure.

The analysis would yield precise bond lengths, bond angles, and torsional angles within the molecule. It would also provide information about the packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking or halogen bonding.

While no crystal structure for this compound is currently available in the public domain, the crystal structures of the parent fluoranthene and other halogenated PAHs have been determined. researchgate.netnih.gov These structures provide a basis for what might be expected for this compound. The fluoranthene molecule is known to be planar. researchgate.netnih.gov It is expected that this compound would also be a planar molecule.

The crystallographic data would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the atomic coordinates of all atoms in the asymmetric unit. This information would not only confirm the connectivity and isomeric identity of the molecule but also provide valuable insights into its solid-state properties.

Chromatographic Retention Behavior as a Structural Indicator

The chromatographic retention behavior of a compound is a critical parameter in its identification and structural elucidation, providing insights into its physicochemical properties. For chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) like this compound, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed. The retention time or retention index in these systems is highly dependent on the molecular structure, including the number and position of chlorine atoms.

In gas chromatography, the elution order of PAHs and their derivatives is influenced by factors such as volatility and the strength of intermolecular interactions with the stationary phase of the GC column. Generally, for a given aromatic system, compounds with lower molecular weight and higher vapor pressure elute earlier. The introduction of chlorine atoms to the fluoranthene skeleton increases the molecular weight and generally decreases volatility, leading to longer retention times compared to the parent fluoranthene molecule.

The position of the chlorine atoms on the fluoranthene ring system significantly affects the molecule's polarity and shape, which in turn influences its interaction with the stationary phase. Different GC columns with stationary phases of varying polarity are used to achieve separation of isomers. For instance, a nonpolar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-5ms), will primarily separate compounds based on their boiling points. In contrast, more polar stationary phases can offer enhanced separation of isomers by exploiting differences in their dipole moments and polarizability.

The retention behavior of dichlorofluoranthene isomers would be expected to differ based on the specific substitution pattern. The symmetry and electronic distribution of this compound would result in a unique retention time compared to other dichlorofluoranthene isomers on a given GC column. To enhance the confidence in compound identification, retention indices, such as Kovats or Lee retention indices, are often calculated. These indices normalize retention times to those of a series of n-alkanes, providing a more robust and transferable measure of chromatographic retention that is less dependent on the specific analytical conditions of a single laboratory.

In high-performance liquid chromatography, particularly in reversed-phase mode, the retention is primarily governed by the hydrophobicity of the analyte. The addition of chlorine atoms increases the hydrophobicity of the fluoranthene molecule, leading to stronger interactions with the nonpolar stationary phase (e.g., C18) and thus longer retention times. The elution order of dichlorofluoranthene isomers in HPLC would be influenced by subtle differences in their polarity and molecular shape, which affect their partitioning between the mobile and stationary phases.

While specific experimental data for this compound is not available, the tables below illustrate the type of data that would be generated in a typical chromatographic study of chlorinated PAHs.

Table 1: Hypothetical Gas Chromatographic Retention Data for Dichlorofluoranthene Isomers on Different Stationary Phases

IsomerRetention Time (min) on DB-5ms (nonpolar)Retention Index on DB-5msRetention Time (min) on DB-17ms (mid-polar)Retention Index on DB-17ms
This compoundData not availableData not availableData not availableData not available
X,X-DichlorofluorantheneData not availableData not availableData not availableData not available
Y,Y-DichlorofluorantheneData not availableData not availableData not availableData not available

Table 2: Hypothetical High-Performance Liquid Chromatography Retention Data for Dichlorofluoranthene Isomers

IsomerRetention Time (min) on C18 Column
This compoundData not available
X,X-DichlorofluorantheneData not available
Y,Y-DichlorofluorantheneData not available

Detailed Research Findings

A comprehensive literature search did not yield specific studies detailing the chromatographic retention behavior of this compound. Research in the field of environmental analysis often focuses on a broad range of chlorinated PAHs present in environmental samples. These studies typically involve the development of analytical methods for the extraction, cleanup, and determination of these compounds using techniques like GC coupled with mass spectrometry (GC-MS).

For example, studies on chlorinated paraffins and other chlorinated hydrocarbons demonstrate that the retention indices are crucial for distinguishing between a multitude of congeners. The use of different stationary phases with varying polarities is a common strategy to resolve co-eluting isomers. For complex mixtures of halogenated PAHs, advanced techniques such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HRTOF-MS) are employed to achieve the necessary separation and identification.

In the context of HPLC, the separation of PAH isomers is a well-established application. The development of specialized stationary phases, such as those with phenyl-based chemistries, can provide unique selectivity for aromatic compounds. The optimization of mobile phase composition, temperature, and gradient elution is critical for achieving the desired resolution of closely related isomers.

Although direct experimental data for this compound is absent, the principles of chromatography dictate that its retention behavior would be a unique and predictable characteristic based on its distinct molecular structure. The generation of such data through the synthesis of an authentic standard and its subsequent analysis by GC and HPLC would be a necessary step for its unambiguous identification in environmental or other complex matrices.

Computational Chemistry and Theoretical Investigations of 3,8 Dichlorofluoranthene

Electronic Structure Calculations using Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are foundational computational techniques used to determine the electronic structure of molecules. DFT calculates the electronic energy and density of a system, providing a balance between accuracy and computational cost, making it suitable for medium to large molecules. nih.gov Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data. These calculations are crucial for understanding the fundamental properties of 3,8-Dichlorofluoranthene.

A primary step in computational analysis is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. arxiv.orgnih.gov For this compound, this process would involve using a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-311G(d,p)) to calculate the molecule's most stable three-dimensional structure. nih.govsemanticscholar.org

The optimization process yields precise data on bond lengths, bond angles, and dihedral angles. This information is fundamental, as the molecular geometry dictates many of its physical and chemical properties. For a polycyclic aromatic hydrocarbon like fluoranthene (B47539), the planarity of the ring system is a key feature. The addition of chlorine atoms at the 3 and 8 positions would be expected to cause minor distortions in the planar structure and influence the C-C and C-H bond lengths due to electronic and steric effects. A conformational analysis would confirm the lowest energy structure and identify any other stable conformers, although for a relatively rigid molecule like this compound, a single stable conformation is expected.

Illustrative Data Table: Predicted Geometric Parameters The following table is a hypothetical representation of data that would be obtained from a DFT geometry optimization of this compound.

ParameterBond/AnglePredicted Value
Bond LengthC3 - Cl1.75 Å
Bond LengthC8 - Cl1.75 Å
Bond LengthC2 - C31.38 Å
Bond AngleC2 - C3 - C4120.5°
Bond AngleC7 - C8 - C9120.5°
Dihedral AngleC1-C2-C3-C4~0.0°

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. wikipedia.orgirjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. wikipedia.org For this compound, DFT calculations would determine the energies of these orbitals and visualize their spatial distribution. The presence of electron-withdrawing chlorine atoms would be expected to lower the energies of both the HOMO and LUMO and potentially alter the HOMO-LUMO gap compared to the parent fluoranthene molecule, thereby influencing its susceptibility to electrophilic or nucleophilic attack.

Illustrative Data Table: FMO Properties The following table is a hypothetical representation of data from an FMO analysis of this compound.

PropertyPredicted Value (eV)
HOMO Energy-6.50
LUMO Energy-2.25
HOMO-LUMO Gap (ΔE) 4.25

An electrostatic potential (ESP) surface, or map, illustrates the charge distribution across a molecule. It is calculated by placing a positive point charge at various positions on the electron density surface and computing the potential energy. The resulting map is color-coded, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an ESP map would reveal the influence of the electronegative chlorine atoms on the electron density of the aromatic system. Regions of negative potential would likely be concentrated around the chlorine atoms due to their lone pairs of electrons. The π-system of the aromatic rings would also show distinct areas of electron density. This analysis provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns, such as π-π stacking or halogen bonding.

Simulation of Spectroscopic Properties (NMR, UV-Vis, Vibrational)

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. nmrdb.orgchemaxon.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, simulated NMR spectra would predict the specific chemical shifts for each unique proton and carbon atom, aiding in the assignment of experimental spectra.

UV-Vis Spectroscopy: The electronic absorption spectrum can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. gaussian.com The output provides the excitation wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. gaussian.comresearchgate.net A simulated UV-Vis spectrum for this compound would show the characteristic π-π* transitions of the polycyclic aromatic system, with shifts influenced by the chloro-substituents.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute the frequencies and intensities of these modes. uzh.chnih.gov By analyzing the atomic motions associated with each calculated frequency, a complete assignment of the experimental vibrational spectrum can be made. nih.gov For this compound, this would allow for the identification of characteristic C-Cl, C-H, and C-C stretching and bending modes.

Illustrative Data Table: Simulated Spectroscopic Data The following table is a hypothetical representation of key predicted spectroscopic data for this compound.

SpectrumParameterPredicted Value
¹³C NMRC3 Chemical Shift~130 ppm
¹H NMRH1 Chemical Shift~7.8 ppm
UV-Visλmax (π-π*)~360 nm
Vibrational (IR)C-Cl Stretch Freq.~750 cm⁻¹

Reaction Mechanism Modeling and Transition State Analysis for Formation and Transformation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can map the energetic pathway from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. mdpi.com

For this compound, this could involve modeling its formation, for example, through the chlorination of fluoranthene, or its transformation, such as degradation pathways initiated by radicals like OH. mdpi.com DFT calculations would be used to determine the geometries and energies of the transition states for each step of the proposed mechanism. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. This type of analysis provides detailed, step-by-step insight into how the molecule is formed and how it might break down under specific conditions.

Prediction of Environmental Partitioning Coefficients through Quantum Chemical Descriptors

The environmental fate of a compound is governed by how it partitions between different environmental compartments (e.g., water, soil, air, biota). Partition coefficients, such as the octanol-water partition coefficient (Kow), are key parameters in environmental modeling. nih.gov These coefficients can be predicted using Quantitative Structure-Activity Relationship (QSAR) models, which correlate a property of interest with calculated molecular descriptors. nih.govmdpi.commdpi.com

Quantum chemical methods can provide highly accurate descriptors for use in these models. nih.govdtic.mil Properties derived from DFT calculations, such as molecular volume, polarizability, dipole moment, and the energies of frontier orbitals, can serve as descriptors. researchgate.net Advanced models like COSMO-RS (Conductor-like Screening Model for Real Solvents) use the results of quantum chemical calculations to predict solvation energies and, from them, partition coefficients directly. nih.gov Applying these methods to this compound would allow for the prediction of its Kow, Henry's Law constant, and other partitioning properties, which are essential for assessing its environmental distribution, persistence, and potential for bioaccumulation.

Structure-Reactivity and Structure-Property Relationship Studies

The primary focus of structure-reactivity and structure-property relationship studies for halogenated polycyclic aromatic hydrocarbons (PAHs) like this compound is to determine how substituents alter the electron distribution within the aromatic system. researchgate.net The introduction of chlorine atoms, which are electronegative, is expected to have a significant impact on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are key indicators of a molecule's ability to donate or accept electrons, respectively, and thus govern its reactivity.

For instance, theoretical studies on other halogenated PAHs have shown that halogenation can reduce the HOMO-LUMO energy gap. researchgate.net A smaller energy gap generally implies that the molecule can be more easily excited, which can affect its spectroscopic properties and photochemical reactivity. In the case of this compound, computational models would aim to quantify this effect.

Key Electronic Descriptors and Their Significance

To systematically investigate these relationships, a range of electronic descriptors are calculated. These descriptors provide a quantitative basis for comparing the properties of this compound with its parent compound, fluoranthene, and other isomers.

DescriptorDefinitionPredicted Influence on this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons.The electronegative chlorine atoms are expected to lower the HOMO energy compared to fluoranthene, making it a weaker electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons.The chlorine atoms are also expected to lower the LUMO energy, potentially making it a better electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; correlates with chemical reactivity and stability.The HOMO-LUMO gap is likely to be smaller than that of fluoranthene, suggesting higher reactivity.
Ionization Potential (IP) The minimum energy required to remove an electron from the molecule.Expected to be higher than that of fluoranthene due to the electron-withdrawing nature of the chlorine atoms.
Electron Affinity (EA) The energy released when an electron is added to the molecule.Expected to be more positive (more favorable) than that of fluoranthene.
Dipole Moment A measure of the overall polarity of the molecule.The symmetrical placement of chlorine atoms at the 3 and 8 positions would likely result in a relatively small molecular dipole moment.

Note: The trends described in this table are based on established principles of physical organic chemistry and computational studies of related halogenated aromatic compounds. Specific values would require dedicated quantum chemical calculations for this compound.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical relationships that correlate the structural or property-based descriptors of a set of compounds with another property of interest. nih.govnih.govacs.org For a series of dichlorofluoranthene isomers, a QSPR study could be developed to predict properties such as toxicity, environmental persistence, or chromatographic retention times based on calculated descriptors.

A hypothetical QSPR study for dichlorofluoranthene isomers might reveal a correlation between the calculated "degree of π-orbital overlap" and the electronic properties of the molecules. nih.govnih.govacs.org This descriptor, derived from the 2D topological information of the PAH, has been shown to have a strong linear correlation with the band gap, ionization potential, and electron affinity for a large class of PAHs. nih.govacs.org

Illustrative QSPR Data for Dichlorofluoranthene Isomers

IsomerDegree of π-Orbital Overlap (Hypothetical)Calculated HOMO-LUMO Gap (eV) (Hypothetical)Predicted Toxicity (Arbitrary Units) (Hypothetical)
1,2-Dichlorofluoranthene0.853.17.5
1,3-Dichlorofluoranthene0.823.36.8
This compound 0.79 3.5 5.2
7,8-Dichlorofluoranthene0.863.08.1

Disclaimer: The data presented in this table is purely illustrative and intended to demonstrate the principles of QSPR. The values are not based on actual experimental or computational results for these specific molecules.

Such studies are invaluable for screening large numbers of related compounds for specific properties without the need for extensive experimental synthesis and testing. mdpi.com By understanding the underlying relationships between structure and activity, chemists can better predict the behavior of compounds like this compound and design molecules with desired characteristics.

The reactivity of different sites on the this compound molecule can also be predicted using computational methods. By calculating parameters such as the Fukui functions or mapping the electrostatic potential, regions of the molecule that are most susceptible to electrophilic or nucleophilic attack can be identified. This information is critical for understanding its metabolic pathways and potential for chemical transformations in the environment.

State of the Art Analytical Methodologies for Trace Level Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Halogenated Fluoranthenes

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like halogenated fluoranthenes. epa.gov The method combines the superior separation capabilities of gas chromatography with the powerful identification and quantification abilities of mass spectrometry. researchgate.net For halogenated polycyclic aromatic hydrocarbons (PAHs), the choice of the GC column's stationary phase is critical to achieve baseline resolution, especially for isobaric compounds which have the same mass but different structures. fishersci.com While low-polarity stationary phases are common, more specialized phases, such as a 50% phenyl methylpolysiloxane, offer unique selectivity that can resolve challenging isomeric pairs. fishersci.com

In a typical GC-MS setup, the sample extract is injected into the GC, where it is vaporized. The gaseous analytes are then carried by an inert gas through a long, thin capillary column. Separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. Instrument parameters such as inlet temperature, oven temperature program, and carrier gas flow rate are meticulously optimized to achieve the best possible separation. hpst.cz Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information. researchgate.net The use of high-efficiency GC columns and inert flow paths is vital to ensure the accurate analysis of trace-level active compounds. hpst.cz

Table 1: Typical GC-MS Parameters for PAH Analysis

Parameter Setting Purpose
Injector Temperature 270–320 °C Ensures complete vaporization of the sample. hpst.czresearchgate.net
Column Type HP-5MS, TG-17SilMS Separates individual compounds. researchgate.netfishersci.com
Carrier Gas Helium or Hydrogen Transports the sample through the column. hpst.cz
Oven Program Temperature gradient (e.g., 60°C to 330°C) Controls the elution of compounds based on boiling points. concawe.eu
MS Source Temp. 250–320 °C Ionizes the eluted compounds. hpst.cznih.gov

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode enhances sensitivity for target analytes. hpst.cz |

Advanced Hyphenated Techniques for Enhanced Sensitivity and Selectivity

To overcome the limitations of conventional GC-MS, particularly in analyzing complex samples at ultra-trace concentrations, more advanced hyphenated techniques have been employed. These methods offer significant improvements in sensitivity, selectivity, and resolving power.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) provides an additional layer of selectivity and sensitivity, making it ideal for the ultra-trace analysis of specific compounds in highly complex matrices. researchgate.net This technique involves two stages of mass analysis. A specific precursor ion for the target analyte (e.g., the molecular ion of 3,8-dichlorofluoranthene) is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation, and a specific product ion is monitored by the second mass analyzer.

This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and matrix interferences, leading to lower detection limits and more reliable quantification. researchgate.net The specificity of monitoring a unique precursor-to-product ion transition for each analyte minimizes the chance of false positives, which is a common issue in complex environmental samples. researchgate.net The development of a GC-MS/MS method involves optimizing MRM transitions and collision energies to maximize the signal for the target compound.

For exceptionally complex mixtures containing hundreds or even thousands of chemical constituents, comprehensive two-dimensional gas chromatography (GC×GC) offers unparalleled separation power. copernicus.orgmdpi.com In a GC×GC system, two different GC columns with orthogonal (different) separation mechanisms are coupled via a modulator. mdpi.com The entire effluent from the first-dimension (1D) column is continuously transferred in small fractions to the second-dimension (2D) column for a second, very fast separation. mdpi.com

The result is a two-dimensional chromatogram with peaks distributed across a 2D plane, providing a much greater peak capacity than single-column GC. umich.edu This enhanced resolution is particularly beneficial for separating isomers of halogenated fluoranthenes from each other and from other co-eluting matrix components. researchgate.net The structured nature of the GC×GC chromatogram, where chemically similar compounds elute in distinct patterns, also aids in the identification of unknown compounds. concawe.eu The high data acquisition speed of detectors like flame ionization detectors (FID) or time-of-flight mass spectrometers (TOF-MS) is necessary to handle the very narrow peaks produced by the second-dimension separation. copernicus.orgmdpi.com

The Thermal Separation Probe (TSP) is a device that allows for the rapid and direct introduction of analytes from a sample matrix into a GC or GC-MS system, bypassing time-consuming extraction and cleanup steps. hpst.cz The TSP works by placing a small amount of the sample (solid or liquid) into a micro-vial, which is then inserted into the probe. The probe is then introduced directly into the heated GC inlet, where the volatile and semi-volatile compounds are thermally desorbed and transferred to the GC column for analysis. hpst.czgcms.cz

This technique is particularly useful for rapid screening and on-site analysis, as it significantly reduces sample preparation time. hpst.cz By eliminating manual sample handling and solvent use, the TSP minimizes the potential for sample contamination and analyte loss. hpst.cz It has been successfully applied to the analysis of various compounds, including semi-volatile organic compounds (SVOCs), from different matrices. hpst.cz

Sample Preparation and Extraction Methodologies from Diverse Environmental Matrices

The effective extraction and cleanup of this compound from complex environmental matrices like water, soil, and sediment is a critical prerequisite for accurate instrumental analysis. The goal of sample preparation is to isolate the analyte of interest from interfering matrix components and to concentrate it to a level suitable for detection.

Solid Phase Extraction (SPE) is a widely used and highly effective technique for the extraction and pre-concentration of organic pollutants from liquid samples. websiteonline.cn It has become a preferred alternative to traditional liquid-liquid extraction (LLE) because it is faster, uses significantly less organic solvent, and can be more selective. slu.se The basic principle of SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The target analytes are retained on the adsorbent while the bulk of the sample matrix passes through. sci-hub.se

After loading the sample, interfering compounds can be washed away with a specific solvent, and finally, the analytes of interest are eluted with a small volume of a different solvent. websiteonline.cn The choice of adsorbent is crucial and depends on the polarity of the target analyte. For semi-volatile organic compounds like dichlorofluoranthene, polymeric sorbents such as polystyrene-divinylbenzene are often used due to their high surface area and ability to retain a wide range of compounds. slu.se The resulting eluate is clean and concentrated, ready for GC-MS or other instrumental analysis. labrulez.com

Table 2: Comparison of Analytical Techniques

Technique Principle Primary Advantage Application for this compound
GC-MS Chromatographic separation followed by mass-based detection. researchgate.net Robust and reliable for routine quantification. Target analysis in moderately complex samples.
GC-MS/MS Two stages of mass analysis for specific ion transitions. researchgate.net High selectivity and sensitivity, reduced matrix interference. researchgate.net Ultra-trace quantification in complex matrices (e.g., biota, sediment).
GC×GC Two orthogonal columns for enhanced separation. mdpi.com Unmatched resolving power for highly complex mixtures. copernicus.org Isomer-specific separation and non-target screening.
TSP-GC-MS Direct thermal desorption of sample into GC inlet. hpst.cz Rapid analysis with minimal sample preparation. hpst.cz Fast screening of solid and liquid samples.

| SPE | Analyte partitioning between a solid sorbent and liquid phase. sci-hub.se | Efficient sample cleanup and concentration from aqueous samples. websiteonline.cnslu.se | Extraction from environmental water samples prior to analysis. |

Solvent Extraction and Clean-up Procedures

The accurate determination of this compound in environmental matrices necessitates robust extraction and clean-up procedures to isolate the analyte from complex sample constituents. The choice of method depends on the sample matrix (e.g., soil, sediment, water, biota) and the required detection limits.

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a widely used technique for solid matrices. It employs elevated temperatures and pressures to increase the efficiency and speed of the extraction process. A common solvent system for extracting halogenated polycyclic aromatic hydrocarbons (PAHs) like this compound is a mixture of dichloromethane (B109758) (DCM) and hexane (B92381).

For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common. SPE is often preferred due to its lower solvent consumption and higher sample throughput. Cartridges packed with materials like C18 or polymeric sorbents are used to adsorb the analyte from the water sample, which is then eluted with a small volume of an organic solvent.

Following initial extraction, a clean-up step is crucial to remove co-extracted interfering compounds (e.g., lipids, humic acids) that can affect subsequent instrumental analysis. epa.gov Column chromatography is a frequently employed clean-up technique. The extract is passed through a column packed with adsorbents like silica (B1680970) gel or alumina (B75360). Different solvent mixtures are used to elute fractions containing different classes of compounds, allowing for the separation of this compound from interferences. Gel Permeation Chromatography (GPC) is particularly effective for removing high-molecular-weight interferences like lipids from biological samples.

Table 1: Comparison of Extraction Techniques for this compound

Technique Matrix Typical Solvents Advantages Disadvantages
Pressurized Liquid Extraction (PLE) Soil, Sediment, BiotaDichloromethane/Hexane, TolueneFast, Efficient, Low solvent useHigh initial instrument cost
Soxhlet Extraction Soil, SedimentHexane/Acetone, TolueneWell-established, ExhaustiveTime-consuming, High solvent use
Solid-Phase Extraction (SPE) WaterMethanol, DichloromethaneLow solvent use, High throughputPotential for cartridge clogging
Liquid-Liquid Extraction (LLE) WaterDichloromethane, HexaneSimple, No special equipmentEmulsion formation, High solvent use

Isomer-Specific Separation and Identification Strategies

Dichlorofluoranthene can exist in several isomeric forms, and distinguishing this compound from its isomers is critical for accurate quantification and toxicological assessment. High-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) is the gold standard for isomer-specific separation and identification.

The separation is typically achieved using capillary GC columns with specific stationary phases. Non-polar or moderately polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), are effective in separating various halogenated aromatic isomers based on their boiling points and molecular geometry. The choice of a long column (e.g., 50-60 meters) with a narrow internal diameter can significantly enhance the resolution between closely eluting isomers.

Mass spectrometry provides definitive identification and quantification. When operated in selected ion monitoring (SIM) mode, the mass spectrometer is set to detect the specific molecular ions and characteristic fragment ions of dichlorofluoranthenes, providing high sensitivity and selectivity. For unequivocal identification, high-resolution mass spectrometry (HRMS) is employed, which can measure the mass-to-charge ratio with high accuracy, allowing for the determination of the elemental composition and confirmation of the analyte's identity. diva-portal.org High-performance liquid chromatography (HPLC) can also be used for isomer separation, often providing a different selectivity compared to GC. nsf.gov

Table 2: Instrumental Parameters for Isomer-Specific Analysis

Parameter Gas Chromatography (GC) Mass Spectrometry (MS)
Column Type Capillary, 50m x 0.25mm ID, 0.25µm film-
Stationary Phase 5% Phenyl-methylpolysiloxane-
Carrier Gas Helium-
Injection Mode Splitless-
Temperature Program Optimized gradient (e.g., 80°C to 300°C)-
Ionization Mode -Electron Ionization (EI)
Acquisition Mode -Selected Ion Monitoring (SIM) or Full Scan
Mass Resolution -Low Resolution (Quadrupole) or High Resolution (ToF, Orbitrap)

Quality Assurance and Quality Control in Environmental Monitoring of Halogenated Aromatics

Key QC measures in the laboratory include the analysis of various control samples with each batch of environmental samples:

Method Blank (MB): A clean matrix sample that is processed through all analytical steps in the same manner as the field samples. It is used to assess contamination introduced during laboratory procedures.

Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the target analytes. The LCS is used to monitor the accuracy and precision of the entire analytical method.

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample are spiked with a known concentration of target analytes and analyzed. MS/MSD results are used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.

Surrogate Spikes: A known amount of a compound that is chemically similar to the target analytes but not expected to be in the original sample is added to every sample before extraction. Surrogate recovery is used to monitor the efficiency of the sample preparation and analysis for each individual sample.

Certified Reference Materials (CRMs): Materials of a similar matrix to the samples being analyzed (e.g., soil, sediment) with certified concentrations of the target analytes. CRMs are analyzed periodically to provide an independent check on the accuracy of the analytical method.

The QA/QC framework also includes establishing data quality objectives and defining key parameters such as limits of detection (LOD), limits of quantification (LOQ), linearity, precision, and accuracy. nih.gov All QA/QC activities and results must be thoroughly documented to ensure data traceability. epa.gov

Table 3: Key Quality Control Samples and Their Purpose

QC Sample Type Purpose Acceptance Criteria Example
Method Blank Monitor for laboratory contaminationBelow the Limit of Quantification (LOQ)
Laboratory Control Sample (LCS) Assess method accuracy and precision70-130% recovery; <20% Relative Percent Difference (RPD) for duplicates
Matrix Spike (MS) Assess matrix effect on accuracy70-130% recovery (matrix dependent)
Matrix Spike Duplicate (MSD) Assess matrix effect on precision<30% RPD between MS and MSD
Surrogate Spike Monitor sample-specific method performance50-150% recovery
Certified Reference Material (CRM) Independent check on method accuracyWithin the certified range of the material

Environmental Distribution and Transport Dynamics of 3,8 Dichlorofluoranthene

Atmospheric Transport and Deposition Processes

As a semi-volatile organic compound (SVOC), 3,8-dichlorofluoranthene can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. This dual-phase existence governs its atmospheric transport and eventual deposition to terrestrial and aquatic surfaces.

A study conducted in Central Europe provided valuable insights into the atmospheric deposition of this compound. Researchers measured the deposition fluxes at two distinct locations: Košetice, a regional background site, and Praha-Libuš, a semi-urban site. The findings revealed that the deposition of chlorinated PAHs, including this compound, occurs through both wet (precipitation) and dry (particle fallout) deposition.

The study highlighted seasonal variations in deposition fluxes. At the Košetice background site, the highest deposition of ClPAHs was observed in the summer and autumn, with the lowest fluxes occurring in winter. Conversely, at the semi-urban Praha-Libuš site, the highest ClPAH fluxes were recorded in winter. These variations are likely influenced by a combination of factors, including seasonal changes in emission sources, atmospheric conditions, and the chemical's partitioning behavior.

The research also quantified the deposition of this compound in both the particulate and dissolved phases. This distinction is important as the phase in which the compound is deposited influences its subsequent fate and bioavailability in the environment.

Atmospheric Deposition Flux of this compound in Central Europe

Location Mean Deposition Flux of Total ClPAHs (pg m⁻² day⁻¹) Seasonal Trend for ClPAHs
Košetice (Regional Background) 580 Maxima in summer/autumn, minima in winter
Praha-Libuš (Semi-urban) 547 Maxima in winter

Data from a study on atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in Central Europe.

Gas-Particle Partitioning Dynamics and Influencing Factors

The partitioning of this compound between the gas and particle phases in the atmosphere is a critical process that influences its atmospheric lifetime, transport distance, and deposition mechanism. This equilibrium is dynamic and is influenced by several factors, including ambient temperature, the concentration and composition of atmospheric particulate matter, and the physicochemical properties of the compound itself, such as its vapor pressure.

Generally, for semi-volatile organic compounds like chlorinated PAHs, lower temperatures favor partitioning to the particle phase, while higher temperatures promote volatilization into the gas phase. This is consistent with observations that show higher molecular weight PAHs, which are less volatile, are predominantly found in the particulate phase, especially during colder seasons.

Distribution in Aquatic and Terrestrial Environments (Sediment, Soil, Water)

Once deposited from the atmosphere, this compound can be found in various environmental compartments, including soil, sediment, and water. Its low water solubility and hydrophobic nature mean that it has a tendency to adsorb to organic matter in soil and sediment.

A study conducted in the midlands of Japan detected this compound in all surface soil samples analyzed. tandfonline.com The total concentrations of 24 chlorinated PAHs in these soils ranged from 0.48 to 103 ng/g. tandfonline.com The mean concentration of total ClPAHs was 14.4 ng/g, which was noted to be approximately two orders of magnitude lower than the concentration of their parent polycyclic aromatic hydrocarbons (PAHs). tandfonline.com This suggests that the contamination of these surface soils with ClPAHs, including this compound, is likely due to atmospheric deposition. tandfonline.com

In aquatic environments, the presence of this compound has been confirmed through the analysis of the dissolved phase in atmospheric deposition samples in Central Europe. d-nb.infonih.gov This indicates that it can enter water bodies directly through precipitation. Once in an aquatic system, due to its properties, it is expected to partition from the water column to the sediment.

Concentration of Chlorinated PAHs in Surface Soil in Japan

Parameter Concentration Range (ng/g) Mean Concentration (ng/g)
Total Chlorinated PAHs (24 compounds) 0.48 - 103 14.4

Data from a study on the potential of barn swallow feces as a biomonitoring tool, which included analysis of surface soils. tandfonline.com

Intermedia Exchange and Long-Range Transport Potential

The semi-volatile nature of this compound gives it the potential for long-range atmospheric transport. d-nb.infonih.govd-nb.info This means that it can be transported far from its original sources of emission, leading to its presence in remote ecosystems. The process of intermedia exchange, which includes deposition from the atmosphere to surfaces and subsequent re-volatilization, plays a key role in its long-range transport.

Deposition limits the atmospheric residence time of the compound, but re-volatilization from soil and water bodies can reintroduce it into the atmosphere, allowing for further transport. d-nb.infonih.gov This "hopping" phenomenon is characteristic of many persistent organic pollutants.

While specific modeling studies on the long-range transport of this compound were not found in the reviewed literature, its classification as a semi-volatile organic compound and a persistent organic pollutant strongly suggests that it has the potential to be transported over long distances. d-nb.infonih.govd-nb.info The detection of this compound in a regional background site in Central Europe, away from direct industrial sources, supports the concept of its long-range atmospheric transport. d-nb.infonih.gov

Future Research Trajectories for 3,8 Dichlorofluoranthene

Development of Novel and Green Synthetic Pathways

Currently, specific and detailed synthetic methodologies for 3,8-Dichlorofluoranthene are not well-documented in publicly available literature. The general synthesis of chlorinated PAHs often involves electrophilic chlorination of the parent PAH, but this can lead to a mixture of isomers that are difficult to separate.

Future research should prioritize the development of regioselective synthetic routes to produce this compound with high purity and yield. This is crucial for obtaining analytical standards necessary for its detection and for conducting toxicological studies. Furthermore, aligning with the principles of green chemistry, new synthetic strategies should be explored. These could include:

Catalytic Methods: Investigating novel catalysts that can direct chlorination specifically to the 3 and 8 positions of the fluoranthene (B47539) molecule, minimizing the formation of other isomers and reducing waste.

Solventless Reactions: Developing solid-state or solvent-free reaction conditions to reduce the use of hazardous organic solvents.

Energy-Efficient Processes: Exploring methods like sonochemistry or microwave-assisted synthesis that can potentially offer faster reaction times and lower energy consumption compared to traditional heating methods.

A comparative table of potential synthetic approaches is presented below, highlighting the need for green alternatives.

Synthetic ApproachPotential AdvantagesPotential DisadvantagesApplicability to this compound
Direct Chlorination Simple reagentsLow regioselectivity, formation of multiple isomers, harsh conditionsFeasible but likely to produce complex mixtures requiring extensive purification.
Catalytic Chlorination Potentially higher selectivity, milder conditionsCatalyst development can be complex and expensiveA key area for future research to achieve targeted synthesis.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, potential for improved yieldsRequires specialized equipment, scalability can be a challengeAn unexplored but promising green chemistry approach.
Sonochemistry Enhanced reaction rates, potential for novel reactivityEquipment specific, mechanism may not be suitable for all reactionsA potential green alternative that warrants investigation.

Elucidation of Further Reaction Mechanisms and Transformation Products

The environmental transformation of this compound is a critical knowledge gap. Like other PAHs and their halogenated derivatives, it is expected to undergo transformation through processes such as photodegradation, biodegradation, and metabolic reactions in organisms.

Key research directions include:

Photodegradation Studies: Investigating the degradation of this compound under simulated solar radiation. Research on other chlorofluoranthenes suggests they can be more stable than their parent PAHs, but the specific decay kinetics and transformation products of the 3,8-isomer are unknown. Identifying its photoproducts is essential, as they may be more or less toxic than the parent compound.

Biodegradation Pathways: Assessing the susceptibility of this compound to microbial degradation under various environmental conditions (e.g., aerobic, anaerobic). Identifying the microorganisms capable of degrading this compound and the enzymatic pathways involved would be crucial for understanding its persistence and potential for bioremediation.

Metabolic Fate: Studying the metabolism of this compound in model organisms. This would involve identifying the metabolites formed, such as hydroxylated or dechlorinated derivatives, which is vital for assessing its bioaccumulation potential and toxicological effects.

Advancements in Ultra-Trace Analytical Detection Technologies

The detection of XPAHs like this compound in environmental matrices (air, water, soil, biota) at ultra-trace levels presents a significant analytical challenge due to their low concentrations and the complexity of the sample matrices.

Future research should focus on enhancing detection capabilities:

High-Resolution Mass Spectrometry (HRMS): Developing and validating methods using techniques like Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) or GC-Orbitrap MS. These methods can provide the high selectivity and sensitivity needed to distinguish this compound from other isomers and interfering compounds.

Advanced Sample Preparation: Innovating sample extraction and clean-up techniques to improve recovery and remove matrix interferences. This could involve the development of new solid-phase extraction (SPE) sorbents or automated sample preparation platforms.

Reference Standards: The development of certified reference materials for this compound is a prerequisite for accurate quantification in environmental and biological samples.

The table below summarizes current and potential future analytical techniques.

TechniqueCurrent Status for XPAHsFuture Advancements for this compound
GC-MS Widely used for PAH analysis.Method optimization for specific isomer separation and quantification.
GC-MS/MS Increasingly used for targeted analysis of trace contaminants.Development of specific Multiple Reaction Monitoring (MRM) transitions for high sensitivity and selectivity.
GC-HRMS (e.g., Orbitrap) Provides high mass accuracy for confident identification.Application to non-target screening to identify unknown transformation products.

Integration of Advanced Computational Models for Environmental Fate Prediction

In the absence of extensive experimental data, computational models are invaluable tools for predicting the environmental behavior of chemicals. For this compound, these models can provide initial estimates of its properties and fate.

Future research should involve:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing and validating QSARs specifically for chlorinated PAHs to predict properties like toxicity, bioaccumulation potential, and persistence. These models correlate molecular descriptors with experimental data from related compounds to make predictions.

Density Functional Theory (DFT) Calculations: Using DFT to calculate fundamental physicochemical properties such as molecular geometry, electronic structure, and reaction energies. These calculations can help elucidate reaction mechanisms, predict spectroscopic properties, and understand the compound's stability.

Multimedia Fate Models: Utilizing the predicted physicochemical properties from QSAR and DFT as inputs for multimedia environmental fate models. These models can simulate the partitioning of this compound between air, water, soil, and sediment, predicting its environmental distribution and persistence.

Exploration of this compound as a Model Compound for Broader XPAH Studies

Once fundamental data on its synthesis, properties, and behavior are established, this compound could serve as a valuable model compound for the broader class of XPAHs. Its specific substitution pattern could provide unique insights into structure-activity relationships.

Areas for exploration include:

Toxicological Profiling: Using pure this compound to study specific toxicological endpoints (e.g., mutagenicity, endocrine disruption) and comparing these to other dichlorofluoranthene isomers and the parent compound. This would help to understand how the position of chlorine atoms influences toxicity.

Environmental Forensics: Due to its potential formation from specific industrial or combustion processes, it could be investigated as a chemical marker for source apportionment of PAH contamination.

Comparative Studies: Systematically comparing its properties and behavior to other chlorinated and brominated PAHs to build more comprehensive models of how halogenation affects the environmental risk of PAHs.

Q & A

Q. What analytical methods are recommended for detecting 3,8-Dichlorofluoranthene in environmental samples?

Gas chromatography/quadrupole mass spectrometry (GC/qMS) is a robust method for detecting halogenated polycyclic aromatic hydrocarbons (PAHs) like this compound. Key parameters include:

  • Retention time : 0:15:47
  • Primary ions (m/z) : 270 (quantitative) and 272 (qualitative) for isotopic confirmation . Calibration with certified standards and optimization of ionization conditions (e.g., electron impact mode) are critical for sensitivity.

Q. How can researchers distinguish this compound from its structural isomers?

Chromatographic separation combined with mass spectrometry is essential. For example:

  • This compound elutes at 0:15:47, while 3,4-Dichlorofluoranthene elutes at 0:16:39 under identical GC conditions .
  • Confirmatory analysis using high-resolution MS (HRMS) or tandem MS (MS/MS) can resolve ambiguities in fragment ion patterns.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (PPE) due to potential carcinogenicity (common among chlorinated PAHs).
  • Follow guidelines for halogenated compound disposal, including segregation of waste and collaboration with certified hazardous waste management services .

Advanced Research Questions

Q. How can computational methods predict the spectroscopic properties of this compound?

Density Functional Theory (DFT) with Gauge-Including Atomic Orbitals (GIAO) provides reliable NMR chemical shift predictions. For example:

  • Basis sets like 6-311G(d,p) balance accuracy and computational cost .
  • Validate calculations against experimental NMR data (e.g., 13C^{13}\text{C} and 1H^{1}\text{H} shifts) to refine structural assignments.

Q. What strategies address contradictions between experimental and computational data for chlorinated PAHs?

  • Systematic error analysis : Check for solvent effects, temperature, or conformational flexibility in computational models.
  • Hybrid approaches : Combine DFT with molecular dynamics to simulate environmental interactions (e.g., solvent polarity) that affect experimental outcomes .

Q. How does the environmental persistence of this compound compare to other halogenated PAHs?

  • Investigate degradation pathways (e.g., photolysis, microbial metabolism) using liquid chromatography-time-of-flight MS (LC-TOF/MS) to track byproducts.
  • Compare half-lives in controlled matrices (soil, water) with structurally similar compounds like 3-Chlorofluoranthene .

Q. What experimental designs optimize the synthesis of this compound for isotopic labeling studies?

  • Use regioselective chlorination of fluoranthene with 37Cl^{37}\text{Cl}-enriched reagents under radical initiation.
  • Purify via preparative HPLC and confirm isotopic purity using isotope-ratio MS (IRMS) .

Methodological Considerations

Q. How to validate quantitative results for this compound in complex matrices?

  • Matrix-matched calibration : Prepare standards in the same environmental matrix (e.g., soil extract) to correct for ion suppression/enhancement.
  • Internal standards : Use deuterated analogs (e.g., d10d_{10}-fluoranthene) to normalize recovery rates .

Q. What are the challenges in establishing a reference material for this compound?

  • Ensure >99% purity via orthogonal methods (HPLC-UV, GC/MS).
  • Collaborate with metrology institutes for homogeneity and stability testing under ISO/IEC 17025 guidelines .

Data Reporting and Reproducibility

Q. How to ensure transparency in reporting environmental concentrations of this compound?

  • Adhere to the STARD (Standards for Reporting Diagnostic Accuracy Studies) framework for analytical data.
  • Disclose limits of detection (LOD), recovery rates, and uncertainty estimates in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.